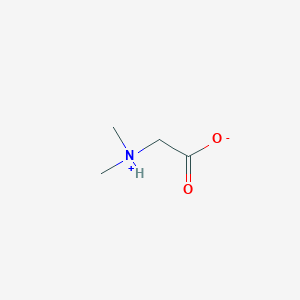

N,N-dimethylglycine

概要

説明

N,N-ジメチルグリシン: は、アミノ酸グリシン誘導体であり、窒素原子に2つのメチル基が結合していることを特徴とする。豆類や肝臓などの様々な食品に含まれる天然化合物である。 N,N-ジメチルグリシンは、その健康上の利点の可能性のために、食事補助食品として販売されている .

製造方法

合成経路と反応条件:

中和法: N,N-ジメチルグリシンは、そのナトリウム塩を硫酸で中和することによって合成できる。

モノクロロ酢酸法: 別の方法として、モノクロロ酢酸を水性ジメチルアミンと反応させた後、塩酸で処理すると、N,N-ジメチルグリシンが塩酸塩として得られる.

工業生産方法: 工業生産では、収率が高く、費用対効果が高いことから、中和法が採用されることが多い。 このプロセスは、N,N-ジメチルアミノアセトニトリルの中間蒸気蒸留と分離、続いて苛性加水分解とメタノール抽出を含む .

準備方法

Synthetic Routes and Reaction Conditions:

Neutralization Method: N,N-Dimethylglycine can be synthesized through the neutralization of its sodium salt with sulfuric acid.

Monochloroacetic Acid Method: Another method involves treating monochloroacetic acid with aqueous dimethylamine followed by hydrochloric acid, yielding this compound as its hydrochloride salt.

Industrial Production Methods: Industrial production often employs the neutralization method due to its higher yield and cost-effectiveness. The process involves intermediate steam distillation and isolation of N,N-Dimethylamino acetonitrile, followed by caustic hydrolysis and methanol extraction .

化学反応の分析

反応の種類:

酸化: N,N-ジメチルグリシンは酸化反応を受けやすく、特に生物学的システムでは代謝される。

還元: 特定の条件下で、より単純なアミンに還元される。

置換: この化合物は置換反応に関与し、メチル基が他の官能基と置き換わる場合がある。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがある。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できる。

置換: 様々なハロアルカンと求核剤が置換反応を促進する。

主要な生成物:

酸化: ホルムアルデヒドとグリシンを生成する。

還元: より単純なアミンを生成する。

置換: 置換グリシン誘導体の形成をもたらす。

科学的研究の応用

Nutritional and Dietary Applications

Performance Enhancement in Animals:

DMG has been extensively studied as a dietary supplement to enhance growth and physical performance in livestock. Research indicates that DMG can improve feed efficiency and promote weight gain in broiler chickens. In a study evaluating DMG as a feed additive, results showed significant improvements in growth rates and overall health of the animals .

Human Nutrition:

In humans, DMG is marketed as a dietary supplement purported to enhance athletic performance and reduce fatigue. A pilot study on patients with progressive multiple sclerosis reported benefits such as improved endurance performance, although no significant differences were observed in disability or cognitive parameters compared to the placebo group .

Medical Applications

Anti-Inflammatory Effects:

Recent studies have demonstrated that DMG possesses anti-inflammatory properties. For instance, this compound sodium salt (DMG-Na) was shown to significantly promote keratinocyte migration and proliferation while exerting antioxidant effects in models of dermatitis and psoriasis . This suggests potential therapeutic applications for skin conditions.

Autoimmune Disorders:

DMG has been explored for its immunomodulatory effects. A patent discusses its use in treating autoimmune diseases such as rheumatoid arthritis by enhancing the humoral immune response and reducing inflammation . This application underscores DMG's potential role in managing chronic inflammatory conditions.

Metabolomics and Biomarker Research

DMG is increasingly recognized in metabolomics studies as a biomarker for various physiological states. For example, it has been identified as a robust marker for short-term starvation in aquaculture species like abalone . Such findings highlight its utility in metabolic studies and nutritional assessments.

Safety and Efficacy Studies

Animal Studies:

In various animal studies, DMG has been shown to improve cellular antioxidant capacities and support metabolic functions related to liver health and detoxification processes . These studies reinforce the safety profile of DMG when used as a dietary supplement.

Clinical Trials:

Clinical trials have assessed the efficacy of DMG in diverse conditions, including systemic lupus erythematosus (SLE) and autism spectrum disorders. Positive outcomes from these trials suggest that DMG may play a role in supporting metabolic health and improving quality of life for affected individuals .

Data Table: Summary of Applications of this compound

Case Studies

-

Dermatitis Models:

A study evaluated the effects of DMG-Na on human keratinocytes exposed to inflammatory stimuli. Results indicated enhanced wound healing and reduced inflammation markers, suggesting potential therapeutic applications for skin disorders. -

Progressive Multiple Sclerosis:

A year-long double-blind trial involving patients with progressive multiple sclerosis assessed DMG's impact on fatigue and mobility. While no significant improvements were noted compared to placebo, the study provided insights into the compound's safety profile over extended use. -

Broiler Production:

Research conducted on broiler chickens demonstrated that dietary inclusion of DMG led to improved weight gain and feed conversion ratios, reinforcing its application in poultry nutrition.

作用機序

類似化合物との比較

類似化合物:

グリシン: N,N-ジメチルグリシンの母体アミノ酸。

ベタイン: グリシンの別のメチル化誘導体で、同様の代謝経路に関与する。

サルコシン: N,N-ジメチルグリシンの脱メチル化によって生成される関連化合物.

ユニーク性: N,N-ジメチルグリシンは、窒素原子に2つのメチル基が存在することが特徴で、類似体と比較して異なる生化学的特性と代謝的役割を持つ .

生物活性

N,N-Dimethylglycine (DMG) is a naturally occurring derivative of glycine and has garnered attention for its diverse biological activities. This article explores the various aspects of DMG's biological activity, including its anti-inflammatory effects, antioxidant properties, and potential therapeutic applications, particularly in dermatological and neurological contexts.

Overview of this compound

This compound is a simple amino acid derivative that plays a role in several metabolic pathways. It is involved in the metabolism of methionine and is considered to have beneficial effects on growth, physical performance, and overall health when used as a dietary supplement. DMG is found in various food sources, including meats and some plants, and is often marketed as a supplement for enhancing athletic performance and cognitive function.

Anti-Inflammatory Effects

Recent studies have highlighted DMG's significant anti-inflammatory properties. A study published in July 2023 demonstrated that this compound sodium salt (DMG-Na) effectively promotes the proliferation and migration of human epidermal keratinocytes, which are crucial for skin repair processes. In vitro experiments showed that DMG-Na treatment led to:

- Increased Proliferation : DMG-Na significantly increased the number of Ki67-positive cells, indicating enhanced cellular proliferation.

- Enhanced Wound Healing : In scratch wound assays, DMG-Na accelerated the rate of wound closure.

- Growth Factor Release : Treatment resulted in the upregulation of specific growth factors associated with skin healing .

Antioxidant Properties

The antioxidant capacity of DMG has been investigated in various contexts. For instance, research on in vitro-produced bovine embryos revealed that DMG supplementation significantly improved blastocyst development under oxidative stress conditions. Specifically:

- Oxidative Stress Mitigation : The presence of DMG during embryo culture reduced oxidative stress effects induced by high oxygen concentrations and hydrogen peroxide exposure.

- Cell Viability : Enhanced cell viability was observed with DMG treatment, suggesting its role in protecting cells from oxidative damage .

Neurological Applications

DMG has also been studied for its potential benefits in neurological disorders. A double-blind placebo-controlled study evaluated its effectiveness in children with autism spectrum disorders. Although both groups (placebo and DMG) showed improvements on behavioral measures, the differences were not statistically significant. Nonetheless, the findings suggest that further investigation into DMG's role in neurodevelopmental conditions may be warranted .

Comparative Biological Activity

The following table summarizes key findings regarding the biological activity of this compound across different studies:

Case Studies

- Dermatitis Models : In a study assessing DMG-Na's effects on dermatitis models, it was found to exert robust anti-inflammatory effects, improving skin barrier function and reducing inflammation markers .

- Bovine Embryo Development : The use of DMG during embryo culture significantly improved developmental outcomes under oxidative stress conditions, indicating its protective role .

特性

IUPAC Name |

2-(dimethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-5(2)3-4(6)7/h3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDGPVCHZBVARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17647-86-8 (mono-potassium salt), 18319-88-5 (hydrochloride salt), 2491-06-7 (mono-hydrochloride) | |

| Record name | N,N-Dimethylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6074336 | |

| Record name | Glycine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dimethylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1118-68-9 | |

| Record name | N,N-Dimethylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethylglycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7797M4CPPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185.5 °C | |

| Record name | N,N-dimethylglycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。